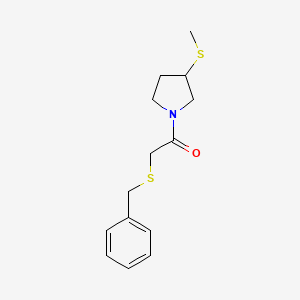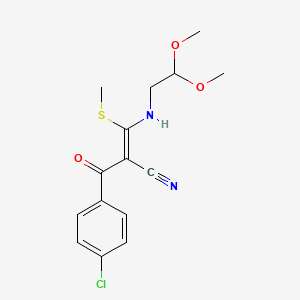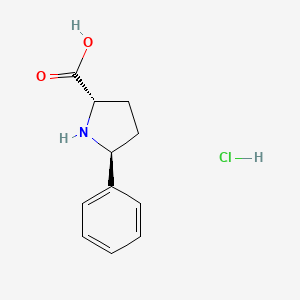
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as density, refractive index, electrical and thermal conductivity, and heat capacity. Chemical properties include reactivity, flammability, and types of reactions the substance can undergo .Aplicaciones Científicas De Investigación
Anticancer Properties : The compound's derivatives have been evaluated for their anticancer potential. For example, a study by Gouhar and Raafat (2015) synthesized compounds related to naphthalen-1-yl methanone, which were tested for their anticancer properties (Gouhar & Raafat, 2015).
Antimicrobial Activity : Mhaske et al. (2014) studied the antimicrobial activity of similar compounds, indicating a potential application in combating bacterial infections (Mhaske et al., 2014).
Anticonvulsant Effects : In the context of neurological disorders, Ghareb et al. (2017) investigated naphthalen-2-yl acetate and related derivatives for their anticonvulsant activities, demonstrating potential applications in epilepsy treatment (Ghareb et al., 2017).
Neuropharmacological Properties : Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting its relevance in neuropharmacology (Shim et al., 2002).
Apoptosis Induction : Jiang et al. (2008) discovered compounds related to naphthalen-4-yl methanones as potent inducers of apoptosis, which is crucial in cancer treatment (Jiang et al., 2008).
Pharmacophoric Model for Anticonvulsant Activity : Rajak et al. (2010) designed and synthesized semicarbazones based on a pharmacophoric model for anticonvulsant activity, contributing to the development of new anticonvulsant drugs (Rajak et al., 2010).
Mecanismo De Acción
Mode of Action
Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various cellular processes, suggesting that this compound may also have broad effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety profile .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to influence various cellular processes, suggesting that this compound may also have broad effects on cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS.ClH/c1-15-14-25-19(21-15)13-22-9-11-23(12-10-22)20(24)18-8-4-6-16-5-2-3-7-17(16)18;/h2-8,14H,9-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFFUSYYOUJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)


![[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2412543.png)


![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)


![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)

